molecular formula C21H17N3O5 B3902794 N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide

Cat. No. B3902794
M. Wt: 391.4 g/mol
InChI Key: FLXWGPVGZIWHOI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide, also known as FANFT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FANFT is a member of the nitroaromatic family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide is not fully understood. However, it is believed that N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide interacts with biomolecules such as proteins, DNA, and RNA, leading to changes in their structure and function. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide is also known to generate reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has also been shown to induce the production of inflammatory cytokines, which can lead to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide in lab experiments is its high sensitivity and specificity for the detection of biomolecules. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide is also relatively easy to synthesize and purify, making it a cost-effective reagent for scientific research. However, N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has some limitations, such as its potential toxicity and its tendency to generate reactive oxygen species, which can cause oxidative damage to cells.

Future Directions

There are several potential future directions for the use of N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide in scientific research. One area of interest is the development of N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide-based probes for the detection of specific biomolecules in cells. Another area of interest is the use of N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide as a tool for the analysis of cellular signaling pathways. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide may also have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has the potential to be a valuable tool for the analysis of biomolecules and cellular signaling pathways, and may have applications in the development of new drugs for the treatment of cancer and other diseases.

Scientific Research Applications

N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the detection of amino acids and proteins in biological samples. N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has also been used as a probe for the analysis of DNA and RNA. In addition, N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14-4-2-5-16(12-14)22-21(26)19(13-18-6-3-11-29-18)23-20(25)15-7-9-17(10-8-15)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXWGPVGZIWHOI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide
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N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide

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